Tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate
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Overview
Description
3-Boc-aminomethyl-pyrrolidine, also known as tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is widely used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Boc-aminomethyl-pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of 3-Boc-aminomethyl-pyrrolidine often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Boc-aminomethyl-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of a scavenger like triethylsilane.
Major Products Formed
Substitution Reactions: Products include various N-substituted pyrrolidines, depending on the nucleophile used.
Deprotection Reactions: The primary product is aminomethyl-pyrrolidine, which can be further functionalized for various applications.
Scientific Research Applications
3-Boc-aminomethyl-pyrrolidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Boc-aminomethyl-pyrrolidine depends on its specific application. In medicinal chemistry, the compound often acts as a prodrug, where the Boc group is removed in vivo to release the active amine. The free amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Boc-aminomethyl-piperidine: Similar in structure but with a six-membered ring instead of a five-membered ring.
N-Boc-3-pyrrolidinone: A related compound with a carbonyl group instead of an aminomethyl group.
Uniqueness
3-Boc-aminomethyl-pyrrolidine is unique due to its specific reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo selective deprotection and substitution reactions allows for the efficient synthesis of a wide range of complex molecules .
Properties
CAS No. |
1092352-62-9 |
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Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-4-5-12(6-8)7-11/h8H,4-7,11H2,1-3H3 |
InChI Key |
AWRPXOMRXIZAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(C1)CN |
Origin of Product |
United States |
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